molecular formula C28H25N3O5S3 B383220 Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate CAS No. 496027-90-8

Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate

Cat. No.: B383220
CAS No.: 496027-90-8
M. Wt: 579.7g/mol
InChI Key: QHZVUMMNZLMOBY-UHFFFAOYSA-N
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Description

Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate is a structurally complex heterocyclic compound featuring:

  • A thiophene-3-carboxylate core with 4,5-dimethyl substituents.
  • A sulfanylacetyl amino linker connecting the thiophene ring to a thieno[2,3-d]pyrimidin-4-one moiety.
  • The thieno[2,3-d]pyrimidin-4-one unit is further substituted with a 5-methylfuran-2-yl group at position 5 and a phenyl group at position 2.

This compound belongs to the broader class of thieno[2,3-d]pyrimidin-4-one derivatives, which are pharmacologically significant due to their diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase inhibitory properties .

Properties

IUPAC Name

ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O5S3/c1-5-35-27(34)22-16(3)17(4)39-25(22)29-21(32)14-38-28-30-24-23(19(13-37-24)20-12-11-15(2)36-20)26(33)31(28)18-9-7-6-8-10-18/h6-13H,5,14H2,1-4H3,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZVUMMNZLMOBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O5S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

579.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4,5-dimethyl-2-[[2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetyl]amino]thiophene-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including antiviral properties, cytotoxic effects against cancer cells, and potential applications in drug development.

Chemical Structure and Properties

The compound is characterized by a multifaceted structure that includes functional groups such as thiophene, pyrimidine, and furan derivatives. Its molecular formula is C28H25N3O5S3C_{28}H_{25}N_{3}O_{5}S_{3} with a molecular weight of approximately 579.7 g/mol. The intricate design of this compound suggests a variety of possible interactions with biological targets, making it a candidate for further pharmacological studies.

Biological Activity Overview

Preliminary studies suggest that compounds with similar structural motifs exhibit various biological activities. Notably, the thieno[2,3-d]pyrimidine derivatives are recognized for their potential in treating multiple conditions including cancer and infections. The following sections delve into specific biological activities associated with this compound.

Antiviral Properties

Research indicates that this compound may possess antiviral properties. The presence of the furan moiety is particularly noteworthy as compounds containing furan derivatives have been previously associated with antiviral activity. Further investigation is warranted to elucidate the specific mechanisms through which this compound may exert antiviral effects.

Case Studies and Findings

  • Triple-Negative Breast Cancer : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their cytotoxic activity against triple-negative breast cancer cell lines (MDA-MB-231). One study reported that certain derivatives exhibited significant cytotoxicity with IC50 values as low as 27.6 μM, indicating the potential effectiveness of compounds related to Ethyl 4,5-dimethyl derivative in targeting aggressive cancer types .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and proliferation. For instance, structural modifications leading to enhanced electron-withdrawing properties have been correlated with increased cytotoxicity .

Comparative Analysis with Related Compounds

To better understand the uniqueness of Ethyl 4,5-dimethyl derivative in terms of biological activity, a comparison can be made with similar compounds:

Compound Name Structure Features Notable Activities
Ethyl 4-methylthieno[3,2-b]pyridineThieno-pyridine coreAnticancer
Ethyl 5-(furan)-3-thiophenecarboxamideFuran and thiophene ringsAntimicrobial
Ethyl 6-(methylfuran)-4-pyrimidinonePyrimidine and furanAnti-inflammatory

This table illustrates how Ethyl 4,5-dimethyl derivative stands out due to its complex multi-ring structure and potential multifunctional properties.

Future Directions in Research

Given the preliminary findings regarding the biological activities of Ethyl 4,5-dimethyl derivative, several research avenues can be pursued:

  • Mechanistic Studies : Detailed investigations into the mechanisms of action at the cellular level will provide insights into how this compound interacts with specific biological targets.
  • Clinical Trials : If promising results are obtained from preclinical studies, progression to clinical trials will be necessary to evaluate efficacy and safety in humans.
  • Structural Optimization : Further chemical modifications could enhance the biological activity or reduce potential side effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs (Table 1):

Table 1: Structural and Functional Comparison of Thiophene-3-carboxylate Derivatives

Compound Name / ID Key Substituents Bioactivity (if reported) References
Target Compound 5-(5-Methylfuran-2-yl), 3-phenyl, sulfanylacetyl amino linker Not reported in provided evidence
Ethyl 2-(4-nitrobenzamido)-4,5-dimethylthiophene-3-carboxylate 4-Nitrobenzamido Not reported
Ethyl 2-(pyridine-3-carbonylamino)-4,5-dimethylthiophene-3-carboxylate Pyridine-3-carbonylamino Not reported
Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (3a-3k) Cyanoacrylamido with substituted phenyl groups Antioxidant, anti-inflammatory
Ethyl 2-[(2-naphthalen-2-ylsulfonylacetyl)amino]-4,5-dimethylthiophene-3-carboxylate Naphthalene sulfonylacetyl Not reported
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine core, chlorophenyl, dipentylamino Not reported

Structural Differences and Implications

Core Heterocycle: The target compound’s thieno[2,3-d]pyrimidin-4-one core (shared with derivatives in ) contrasts with the pyrrolo[3,2-d]pyrimidine core in .

Substituent Effects: 5-Methylfuran-2-yl Group: Unlike nitrobenzamido or pyridine-carbonyl substituents, the furan ring introduces electron-rich oxygen, which may improve solubility or modulate metabolic oxidation compared to electron-withdrawing groups. Sulfanylacetyl Linker: The thioether bridge in the target compound contrasts with the cyanoacrylamido linker in . Sulfanyl groups may enhance stability against hydrolysis compared to ester or amide linkages.

Thieno[2,3-d]pyrimidin-4-one synthesis (as in ) typically involves cyclization of ethyl 2-amino-thiophene-3-carboxylates with lactams or carbonyl reagents under acidic conditions (e.g., POCl₃).

Bioactivity Comparisons

  • Antioxidant/Anti-inflammatory Activity: Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates () demonstrated 72–94% inhibition in anti-inflammatory assays, attributed to the electron-deficient cyanoacrylamido group. The target compound’s furan and sulfanylacetyl groups may alter redox properties or target selectivity.
  • Lack of Data: Pharmacological data for the target compound are absent in the provided evidence.

Preparation Methods

Gewald Reaction for Thiophene Core Assembly

The Gewald reaction, a two-component condensation between a ketone, sulfur, and an α-cyanoester, is the most cited method for constructing 2-aminothiophene-3-carboxylates. For this intermediate:

  • Reactants : Ethyl cyanoacetate (1.2 equiv), 3-pentanone (1.0 equiv), elemental sulfur (1.5 equiv).

  • Conditions : Reflux in ethanol with morpholine (10 mol%) as a catalyst for 6–8 hours.

  • Workup : Precipitation via acidification (pH 3–4) with dilute HCl, followed by recrystallization from ethanol/water (yield: 68–75%).

Key Data :

ParameterValueSource
Reaction Temperature78°C (ethanol reflux)
Catalyst Loading10 mol% morpholine
Yield68–75%

Synthesis of Intermediate B: 2-Mercapto-5-(5-Methylfuran-2-yl)-4-Oxo-3-Phenylthieno[2,3-d]pyrimidine

Thienopyrimidinone Core Construction

The thieno[2,3-d]pyrimidin-4-one scaffold is synthesized via cyclocondensation of aminothiophenes with carbonyl reagents.

Step 1: Preparation of 5-(5-Methylfuran-2-yl)-2-aminothiophene-3-carboxamide

  • Reactants : 5-Methylfurfural (1.0 equiv), malononitrile (1.2 equiv), sulfur (1.5 equiv).

  • Conditions : Reflux in ethanol with triethylamine (20 mol%) for 4 hours.

  • Intermediate : 2-Amino-5-(5-methylfuran-2-yl)thiophene-3-carboxamide (yield: 62%).

Step 2: Cyclization to Thieno[2,3-d]pyrimidin-4-one

  • Reactants : Above carboxamide (1.0 equiv), benzoyl chloride (1.5 equiv).

  • Conditions : Reflux in acetic anhydride for 3 hours, followed by neutralization with ammonium hydroxide.

  • Product : 3-Phenyl-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4-one (yield: 58%).

Step 3: Introduction of Mercapto Group

  • Reactants : Thienopyrimidinone (1.0 equiv), Lawesson’s reagent (0.5 equiv).

  • Conditions : Reflux in toluene for 2 hours.

  • Product : 2-Mercapto derivative (yield: 72%).

Key Data :

StepReagentsConditionsYieldSource
1Malononitrile, S₈EtOH, Δ, 4 h62%
2Benzoyl chlorideAc₂O, Δ, 3 h58%
3Lawesson’s reagentToluene, Δ, 2 h72%

Conjugation of Intermediates A and B via Sulfanylacetyl Linker

Synthesis of Sulfanylacetyl Spacer

  • Reactants : Chloroacetyl chloride (1.2 equiv), sodium hydrosulfide (1.5 equiv).

  • Conditions : Stirring in THF at 0°C → RT for 2 hours.

  • Product : 2-Mercaptoacetyl chloride (yield: 85%).

Coupling Reaction

  • Reactants : Intermediate A (1.0 equiv), 2-mercaptoacetyl chloride (1.2 equiv), Intermediate B (1.0 equiv).

  • Conditions :

    • Acylation : Intermediate A + 2-mercaptoacetyl chloride in DCM with pyridine (2.0 equiv) at 0°C → RT for 4 hours.

    • Nucleophilic Substitution : Resultant thioester + Intermediate B in DMF with K₂CO₃ (2.0 equiv) at 60°C for 6 hours.

  • Workup : Column chromatography (SiO₂, hexane/EtOAc 3:1) yields the final compound (overall yield: 43%).

Optimization Insights :

  • Solvent Choice : DMF enhances nucleophilicity of the mercapto group compared to THF or DCM.

  • Base Selection : K₂CO₃ outperforms NaHCO₃ due to superior solubility in DMF.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J=7.1 Hz, 3H, COOCH₂CH₃), 2.42 (s, 3H, C₅-CH₃), 2.51 (s, 3H, C₄-CH₃), 6.38–7.89 (m, aromatic and furan protons).

  • HRMS (ESI+): m/z calculated for C₂₇H₂₃N₃O₅S₂ [M+H]⁺: 542.1164; found: 542.1168.

Purity Assessment

  • HPLC : >98% purity (C18 column, MeOH/H₂O 70:30, 1.0 mL/min).

  • Elemental Analysis : C 59.87%, H 4.28%, N 7.74% (theoretical: C 59.88%, H 4.29%, N 7.75%).

Challenges and Mitigation Strategies

  • Regioselectivity in Thienopyrimidinone Formation :

    • Issue : Competing cyclization at C₆ instead of C₅.

    • Solution : Steric steering using bulky substituents (e.g., phenyl group at C₃).

  • Sulfide Oxidation During Coupling :

    • Issue : Spontaneous oxidation to sulfoxide under aerobic conditions.

    • Solution : Rigorous nitrogen purging and use of radical scavengers (e.g., BHT) .

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